5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene
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Overview
Description
5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, fluorine, and methanesulfonyl groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Methanesulfonylation: The attachment of a methanesulfonyl group to the phenyl ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-fluorophenyl)thiophene: Lacks the methanesulfonyl group.
3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene: Lacks the bromine atom.
5-Bromo-3-(4-fluorophenyl)thiophene: Lacks the methanesulfonyl group on the phenyl ring.
Uniqueness
The presence of bromine, fluorine, and methanesulfonyl groups in 5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene makes it unique compared to similar compounds. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88213-02-9 |
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Molecular Formula |
C17H12BrFO2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-bromo-3-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)thiophene |
InChI |
InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-12(5-9-14)17-15(10-16(18)22-17)11-2-6-13(19)7-3-11/h2-10H,1H3 |
InChI Key |
JVSUFGDPEPHINB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(S2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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